Reduced Lipophilicity (XLogP3) Enhances Aqueous Solubility and CNS Drug-Likeness
5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile exhibits an XLogP3 of 1.1 [1]. In contrast, the unsubstituted phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) has an XLogP3 of 1.8 [2], the 4-chlorophenyl analog has an XLogP3 of 2.4 [3], and the 4-methylphenyl analog has an XLogP3 of 2.2 [4]. The para‑amino group reduces lipophilicity by 0.7–1.3 log units compared to these analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | Phenyl analog: 1.8; 4-Chlorophenyl analog: 2.4; 4-Methylphenyl analog: 2.2 |
| Quantified Difference | ΔXLogP3 = -0.7 (vs phenyl), -1.3 (vs 4-chlorophenyl), -1.1 (vs 4-methylphenyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lower logP favors aqueous solubility and may improve central nervous system (CNS) penetration, aligning with Lipinski's Rule of Five and CNS MPO scoring guidelines [5].
- [1] PubChem. (2026). 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile (CID 25312700). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CID 79256). National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CID 639097). National Center for Biotechnology Information. View Source
- [4] PubChem. (2026). 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile (CID 2800424). National Center for Biotechnology Information. View Source
- [5] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
